molecular formula C5H5ClN2O2S B582051 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester CAS No. 914348-76-8

2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester

Cat. No.: B582051
CAS No.: 914348-76-8
M. Wt: 192.617
InChI Key: DSKPRYNHCJJKAE-UHFFFAOYSA-N
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Description

2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester is a chemical compound with the molecular formula C5H5ClN2O2S and a molecular weight of 192.62 g/mol . This compound is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester is utilized in various scientific research fields:

Preparation Methods

The synthesis of 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester typically involves the reaction of 2-Amino-5-chlorothiazole with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester can be compared with other thiazole derivatives, such as:

The unique combination of functional groups in this compound makes it particularly valuable for specific research and industrial applications.

Properties

IUPAC Name

methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKPRYNHCJJKAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654303
Record name Methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914348-76-8
Record name Methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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